4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline
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Overview
Description
4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is not well understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline has also been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that this compound has anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline in lab experiments is its broad range of biological activities. This makes it a useful compound for studying a variety of different biological processes. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline. One area of interest is in the development of new anti-cancer therapies based on this compound. Another area of research is in the development of new antibacterial agents based on this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol to form the desired compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Scientific Research Applications
4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline |
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Molecular Formula |
C16H15ClN4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C16H15ClN4S/c1-21-15(12-4-8-14(18)9-5-12)19-20-16(21)22-10-11-2-6-13(17)7-3-11/h2-9H,10,18H2,1H3 |
InChI Key |
OUFPCLUUQYRIQE-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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